![molecular formula C12H14N2 B1416155 N-(1H-indol-6-ylmethyl)cyclopropanamine CAS No. 1079-86-3](/img/structure/B1416155.png)
N-(1H-indol-6-ylmethyl)cyclopropanamine
Overview
Description
N-(1H-indol-6-ylmethyl)cyclopropanamine, or N-(1H-indol-6-ylmethyl)cyclopropaneamine, is a cyclic amine compound that has been widely studied and used in scientific research due to its unique chemical structure and properties. It is a derivative of indole, an aromatic compound found in many plants and animals. N-(1H-indol-6-ylmethyl)cyclopropaneamine has been used in a variety of research applications, including studies of its biochemical and physiological effects, as well as its potential applications in drug design and development.
Scientific Research Applications
Cyclopropanamine Compounds in Therapeutic Research
Cyclopropanamine derivatives, including N-(1H-indol-6-ylmethyl)cyclopropanamine, are explored for their potential as therapeutic agents due to their ability to inhibit lysine-specific demethylase 1 (LSD1). LSD1 is a crucial enzyme involved in the methylation and demethylation processes of histones, which in turn affect gene expression. The inhibition of LSD1 is considered a promising strategy for treating a range of conditions, including schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. This highlights the compound's significance in the development of novel treatments for CNS disorders (B. Blass, 2016).
Synthesis of Indoline Alkaloids
The cyclopropanation strategy is a pivotal method in the total synthesis of indoline alkaloids, which are known for their potent biological activities. The application of N-(1H-indol-6-ylmethyl)cyclopropanamine and similar compounds in synthesizing indoline alkaloids underlines their importance in the creation of complex nitrogen-containing ring systems. This approach allows for the efficient construction of diverse indoline alkaloid structures, contributing to the development of new pharmaceuticals (Dan Zhang, Hao Song, Yong Qin, 2011).
Corrosion Inhibition
Research into 3-amino alkylated indoles, which share structural similarities with N-(1H-indol-6-ylmethyl)cyclopropanamine, has demonstrated their potential as corrosion inhibitors for mild steel in acidic environments. This application showcases the versatility of indole derivatives in industrial applications, extending the utility of these compounds beyond pharmaceuticals to materials science (C. Verma et al., 2016).
properties
IUPAC Name |
N-(1H-indol-6-ylmethyl)cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-10-5-6-13-12(10)7-9(1)8-14-11-3-4-11/h1-2,5-7,11,13-14H,3-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZLENRSYZZTSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC3=C(C=C2)C=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-6-ylmethyl)cyclopropanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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